![molecular formula C9H8Cl2N2O3 B2384338 2-chloro-N-(2-chloro-4-nitrophenyl)propanamide CAS No. 379254-98-5](/img/structure/B2384338.png)
2-chloro-N-(2-chloro-4-nitrophenyl)propanamide
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Overview
Description
“2-chloro-N-(2-chloro-4-nitrophenyl)propanamide” is an organic compound with the molecular formula C9H8Cl2N2O3 . It has a molecular weight of 263.08 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8Cl2N2O3/c1-5(10)9(14)12-8-3-2-6(13(15)16)4-7(8)11/h2-5H,1H3,(H,12,14) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 263.08 .
Safety and Hazards
The safety information for “2-chloro-N-(2-chloro-4-nitrophenyl)propanamide” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting the compound in eyes, on skin, or on clothing .
Mechanism of Action
Biochemical Pathways
The degradation of 2-chloro-N-(2-chloro-4-nitrophenyl)propanamide in a Gram-negative bacterium, Cupriavidus sp. CNP-8, occurs via the 1,2,4-benzenetriol (BT) pathway . The enzymes involved in 2,6-dibromophenol (2,6-DBNP) degradation are also likely involved in the catabolism of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
It is known that the compound is resistant to microbial degradation due to the simultaneous existence of electron-withdrawing chlorine and nitro groups on the aromatic ring .
Molecular Mechanism
It is known that a two-component FAD-dependent monooxygenase, HnpAB, catalyzes the conversion of 2-chloro-4-nitrophenol (2C4NP) to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone .
properties
IUPAC Name |
2-chloro-N-(2-chloro-4-nitrophenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O3/c1-5(10)9(14)12-8-3-2-6(13(15)16)4-7(8)11/h2-5H,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFSQPKOKLUQBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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